molecular formula C18H22N4O2S B6452774 4-methyl-2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine CAS No. 2548982-95-0

4-methyl-2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine

Cat. No.: B6452774
CAS No.: 2548982-95-0
M. Wt: 358.5 g/mol
InChI Key: YZIVOYSTNFKYHP-UHFFFAOYSA-N
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Description

4-methyl-2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a useful research compound. Its molecular formula is C18H22N4O2S and its molecular weight is 358.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.14634713 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-benzylsulfonyl-2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-14-7-8-19-18(20-14)21-9-16-11-22(12-17(16)10-21)25(23,24)13-15-5-3-2-4-6-15/h2-8,16-17H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIVOYSTNFKYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CC3CN(CC3C2)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework that includes a pyrimidine ring, a methanesulfonyl group, and a fused octahydropyrrolo structure. The molecular formula is C18H24N4O2SC_{18}H_{24}N_{4}O_{2}S with a molecular weight of approximately 384.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC18H24N4O2SC_{18}H_{24}N_{4}O_{2}S
Molecular Weight384.5 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in disease processes. Research indicates that compounds with similar structures often act as inhibitors of kinases and other critical enzymes in cancer pathways.

Biological Activity

  • Antitumor Activity :
    • A study demonstrated that derivatives of pyrimidine compounds exhibit significant antitumor effects by inhibiting tumor cell proliferation and inducing apoptosis. For instance, related compounds showed IC50 values ranging from 0.35 μM to 5.12 μM against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells .
  • Enzyme Inhibition :
    • The compound is hypothesized to act on the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and metastasis. Inhibitors targeting EGFR are vital for the treatment of various cancers, particularly non-small cell lung cancer (NSCLC) .
  • Potential Applications :
    • Given its structural properties, this compound may be developed for therapeutic applications in oncology, targeting pathways involved in cell proliferation and survival.

Case Studies

  • Study on Pyrimidine Derivatives :
    • A series of pyrimidine derivatives were synthesized and evaluated for their biological activities. The findings indicated that modifications to the pyrimidine structure could enhance antitumor potency .
  • Mechanistic Insights :
    • Further research into the mechanisms revealed that these compounds could induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in targeted cancer cells .

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